3-[2-[2-[2-[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid; hydrochloride is a complex organic compound with significant applications in biochemistry and pharmaceuticals. It is characterized by its unique molecular structure, which includes multiple ethylene glycol units and an aminooxy functional group, making it suitable for various conjugation reactions in chemical biology.
This compound falls under the category of aminooxy derivatives, specifically as a polyethylene glycol (PEG) derivative. Its classification is significant due to its utility in bioconjugation and drug delivery systems, where PEGylation enhances solubility and bioavailability.
The synthesis of 3-[2-[2-[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid involves several methodologies:
The synthesis requires careful control of reaction conditions to ensure high yield and purity. The use of inert atmospheres and controlled temperatures is critical to prevent degradation of sensitive functional groups.
The molecular formula for this compound is , with a molecular weight of approximately 221.25 g/mol . The structural representation includes multiple ether linkages and an aminooxy group, which can be depicted as follows:
NCCOCCOCCOCCC(=O)OInChI=1S/C9H19NO5/c10-2-4-14-6-8-15-7-5-13-3-1-9(11)12/h1-8,10H2,(H,11,12) .The compound's accurate mass is noted as 221.126 g/mol, confirming its molecular weight through high-resolution mass spectrometry techniques.
3-[2-[2-[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid undergoes several key reactions:
These reactions are characterized by their chemoselectivity and efficiency, often requiring mild conditions that preserve the integrity of sensitive functional groups present in biological molecules.
The mechanism of action for 3-[2-[2-[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid primarily involves:
Studies have shown that compounds with similar structures exhibit improved pharmacokinetic profiles due to their increased solubility and stability in biological systems.
These properties suggest that the compound should be handled with care due to potential reactivity under certain conditions.
3-[2-[2-[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid has several applications in scientific research:
This compound exemplifies the intersection of organic chemistry and biochemistry, providing valuable tools for researchers engaged in drug development and molecular biology studies.
CAS No.: 2134602-45-0
CAS No.: 152405-02-2
CAS No.: 463-82-1
CAS No.:
CAS No.:
CAS No.: